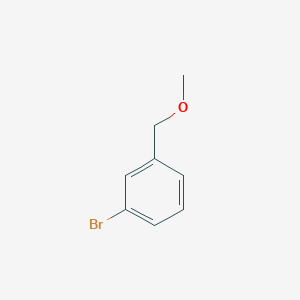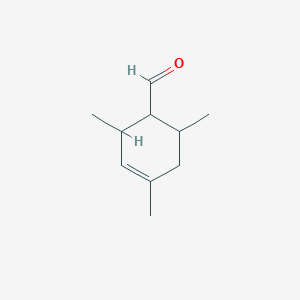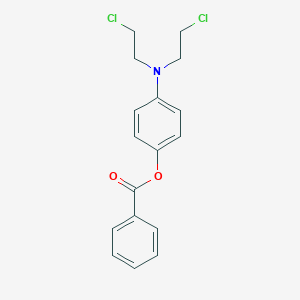
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic derivative of phenol, which is commonly used in the production of plastics, pharmaceuticals, and other industrial products. The benzoate derivative of p-(bis(2-chloroethyl)amino)phenol has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of p-(bis(2-chloroethyl)amino)phenol benzoate is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anticancer effects, p-(bis(2-chloroethyl)amino)phenol benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and has been used in the treatment of various infectious diseases. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-(bis(2-chloroethyl)amino)phenol benzoate in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures must be taken when handling it in the lab.
Orientations Futures
There are several potential future directions for research on p-(bis(2-chloroethyl)amino)phenol benzoate. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating its potential use in the treatment of other diseases, such as infectious diseases and inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields.
Méthodes De Synthèse
The synthesis of p-(bis(2-chloroethyl)amino)phenol benzoate involves the reaction of p-(bis(2-chloroethyl)amino)phenol with benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
The p-(bis(2-chloroethyl)amino)phenol benzoate compound has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in animal models.
Propriétés
Numéro CAS |
1233-89-2 |
|---|---|
Nom du produit |
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate |
Formule moléculaire |
C17H17Cl2NO2 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-10-12-20(13-11-19)15-6-8-16(9-7-15)22-17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Clé InChI |
DCKXNKRUGUYEPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Autres numéros CAS |
1233-89-2 |
Synonymes |
4-[Bis(2-chloroethyl)amino]phenol benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



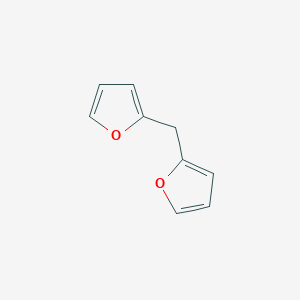
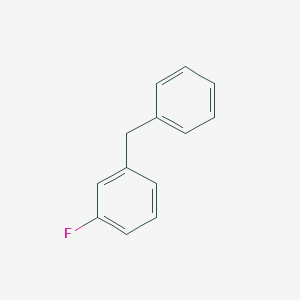
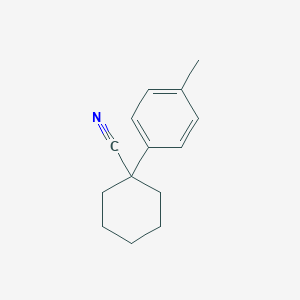
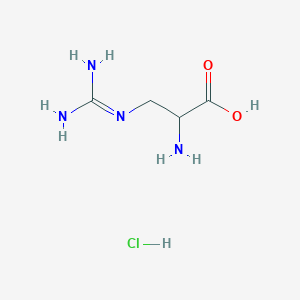
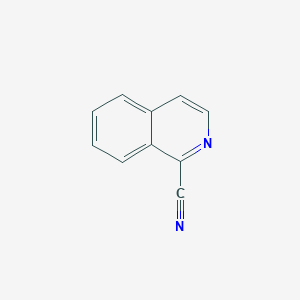
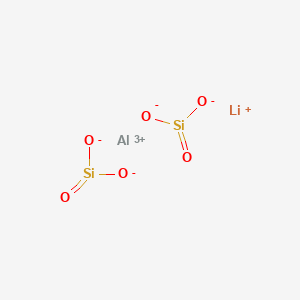
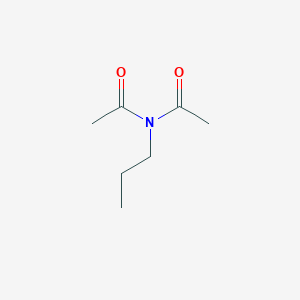
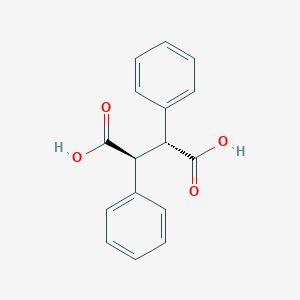
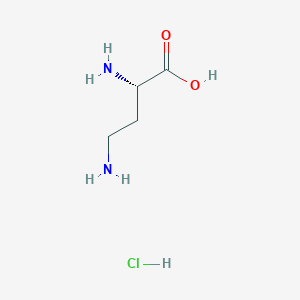
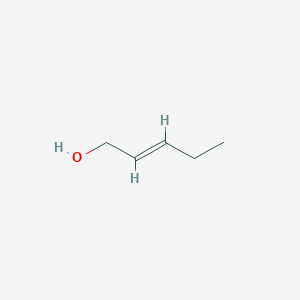
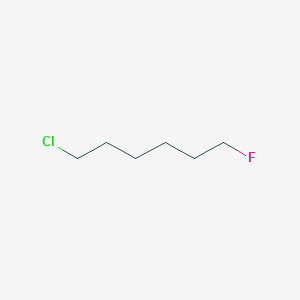
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
